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molecular formula C8H10ClN3 B8561400 2-(4-hydrazinylphenyl)acetonitrile;hydrochloride

2-(4-hydrazinylphenyl)acetonitrile;hydrochloride

Cat. No. B8561400
M. Wt: 183.64 g/mol
InChI Key: OOYLNHYKZWRIHJ-UHFFFAOYSA-N
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Patent
US05298520

Procedure details

A solution of NaNO2 (80 g, 1.16 mol) was added dropwise to a cooled (-10° C.), stirred, suspension of 4-aminobenzyl cyanide (153.5 g, 1.16 mol) in concentrated HCl (1500 ml), at such a rate that the temperature did not rise above -10° C. The mixture was stirred at -10° C. for 0.25 h before being filtered rapidly under vacuum into an addition funnel. The solution was added portionwise over a 0.25 h period to a rapidly stirred mixture of SnCl2.2H2O (1.05 kg, 4.64 mol) in concentrated HCl (800 ml) keeping the temperature below -5° C. The mixture was allowed to warm to room temperature and stir for 0.25 h before filtering the sandy coloured precipitate under vacuum and washing with ether (5×500 ml). The resultant solid was dried over P2O5 in a vacuum oven (80° C.) for 16 h to give the title compound (213 g, 100%), m.p. 181°-183° C.; 1H NMR (360 MHz, D2O) δ 3.90 (2H, s, CH2); 7.06 (2H, d, J=8.7 Hz, Ar-H); 7.40 (2H, d, J=8.7 Hz, Ar-H).
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
153.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
1.05 kg
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:14]=[CH:13][C:9]([CH2:10][C:11]#[N:12])=[CH:8][CH:7]=1.O.O.[Cl:17][Sn]Cl>Cl>[ClH:17].[NH:5]([C:6]1[CH:14]=[CH:13][C:9]([CH2:10][C:11]#[N:12])=[CH:8][CH:7]=1)[NH2:1] |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
153.5 g
Type
reactant
Smiles
NC1=CC=C(CC#N)C=C1
Name
Quantity
1500 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
1.05 kg
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
800 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above -10° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at -10° C. for 0.25 h
Duration
0.25 h
FILTRATION
Type
FILTRATION
Details
before being filtered rapidly under vacuum into an addition funnel
CUSTOM
Type
CUSTOM
Details
the temperature below -5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for 0.25 h
Duration
0.25 h
FILTRATION
Type
FILTRATION
Details
before filtering the sandy coloured precipitate under vacuum
WASH
Type
WASH
Details
washing with ether (5×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant solid was dried over P2O5 in a vacuum oven (80° C.) for 16 h
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
Cl.N(N)C1=CC=C(CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 213 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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